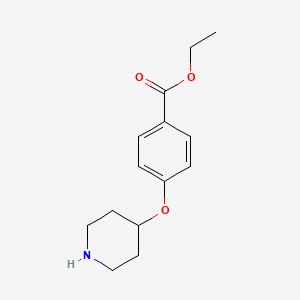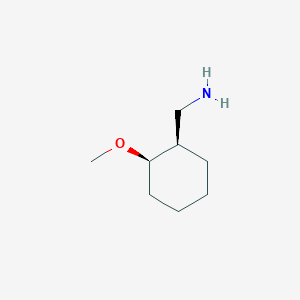![molecular formula C11H14F3N B13540809 1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)
1-[2-(Trifluoromethyl)phenyl]butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Trifluoromethyl)benzyl)propylamine , is a chemical compound with the following structural formula:
C11H14F3N
It consists of a butylamine backbone with a trifluoromethyl-substituted phenyl group attached. The compound is typically found in its hydrochloride salt form, 1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride (CAS Number: 1354962-67-6) .
Preparation Methods
Synthetic Routes:: Several synthetic routes can yield 1-[2-(Trifluoromethyl)phenyl]butan-2-amine. One common approach involves the reaction of 2-(trifluoromethyl)benzaldehyde with butylamine under appropriate conditions. The reaction proceeds via nucleophilic addition to the aldehyde, followed by reduction of the imine intermediate.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established synthetic protocols.
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)phenyl]butan-2-amine can participate in various chemical reactions:
Reduction: It can undergo reduction reactions, converting the imine group to the corresponding amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Oxidation: Oxidative processes may modify the compound.
Common reagents include reducing agents (e.g., sodium borohydride), nucleophiles, and oxidizing agents (e.g., hydrogen peroxide).
Major products depend on reaction conditions and substituents introduced during functionalization.
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]butan-2-amine finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Agrochemicals: It may serve as a building block for designing new pesticides.
Materials Science: The compound’s properties contribute to material design.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting biological processes.
Comparison with Similar Compounds
While 1-[2-(Trifluoromethyl)phenyl]butan-2-amine stands out due to its trifluoromethyl-substituted phenyl group, similar compounds include:
N-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]butan-1-amine: (CAS Number: 74051-03-9) .
1-[2,5-bis(trifluoromethyl)phenyl]butan-1-amine: (CAS Number: 869318-87-6) .
Properties
Molecular Formula |
C11H14F3N |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]butan-2-amine |
InChI |
InChI=1S/C11H14F3N/c1-2-9(15)7-8-5-3-4-6-10(8)11(12,13)14/h3-6,9H,2,7,15H2,1H3 |
InChI Key |
KCDOUUPUKHRKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)







![8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid](/img/structure/B13540804.png)

